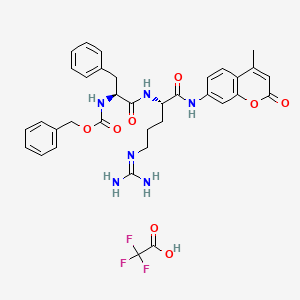

N-CBZ-Phe-Arg-AMC TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H37F3N6O8 |

|---|---|

Molecular Weight |

726.7 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H36N6O6.C2HF3O2/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;3-2(4,5)1(6)7/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);(H,6,7)/t26-,27-;/m0./s1 |

InChI Key |

AVPSADNFAQBJBZ-WMXJXTQLSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of N-CBZ-Phe-Arg-AMC TFA: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action for N-CBZ-Phe-Arg-AMC TFA (N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin trifluoroacetate), a widely utilized fluorogenic substrate in biochemical assays. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its function, details its enzymatic interactions, and provides a framework for its application in experimental settings.

Core Mechanism: A Fluorogenic Switch for Protease Activity

N-CBZ-Phe-Arg-AMC is a synthetic peptide substrate designed to be a target for specific proteolytic enzymes.[1] Its fundamental mechanism of action lies in its ability to release a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage.[2][3] The intact substrate itself exhibits weak fluorescence.[4][5] However, when a protease recognizes and cleaves the amide bond between the Arginine (Arg) residue and the AMC group, the liberated AMC fluoresces strongly, providing a quantifiable signal that is directly proportional to the enzyme's activity.[2][3]

The trifluoroacetate (TFA) salt form of this compound is common for improving solubility and stability. The carbobenzoxy (CBZ or Z) group attached to the Phenylalanine (Phe) residue serves as an amino-terminal protecting group.[1] The dipeptide sequence, Phe-Arg, provides the specificity for recognition by certain proteases.

The enzymatic reaction can be summarized as follows:

N-CBZ-Phe-Arg-AMC (weakly fluorescent) + H₂O --(Protease)--> N-CBZ-Phe-Arg + AMC (highly fluorescent)

This fluorogenic property makes N-CBZ-Phe-Arg-AMC an invaluable tool for continuous, real-time monitoring of enzyme kinetics and for high-throughput screening of potential enzyme inhibitors.[1]

Enzyme Specificity and Applications

N-CBZ-Phe-Arg-AMC is primarily recognized as a substrate for cysteine proteases, with a particular emphasis on cathepsins.[1][6] Cathepsins are a group of proteases found in lysosomes that play crucial roles in protein degradation and turnover.[6] This substrate is frequently used to assess the activity of lysosomal cathepsin enzymes.[7][8]

Beyond cathepsins, N-CBZ-Phe-Arg-AMC also serves as a substrate for a broader range of serine proteases, including kallikrein and plasmin.[4][5][9] This versatility allows for its application in studying various physiological and pathological processes where these enzymes are implicated, such as inflammation and blood pressure regulation.[9]

Quantitative Data: Enzymatic Kinetics

While specific kinetic parameters for N-CBZ-Phe-Arg-AMC with a wide range of proteases are not extensively consolidated in publicly available literature, the general principles of Michaelis-Menten kinetics apply. The key parameters to determine experimentally are the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which in turn allows for the calculation of the catalytic efficiency (kcat/Km).

For analogous fluorogenic substrates, such as Z-Arg-Arg-AMC, typical Km values for enzymes like Cathepsin B are in the micromolar range.[2] It is crucial for researchers to empirically determine these kinetic constants for their specific enzyme and experimental conditions.

Table 1: Key Properties of N-CBZ-Phe-Arg-AMC

| Property | Value | Reference |

| Molecular Formula | C33H36N6O6 | [4] |

| Molecular Weight | 612.6 g/mol | [4] |

| Substrate Absorption (λmax) | ~330 nm | [4][5] |

| Substrate Emission (λmax) | ~390 nm | [4][5] |

| AMC Product Absorption (λmax) | ~342 nm | [4][5] |

| AMC Product Emission (λmax) | ~441 nm | [4][5] |

| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

The following provides a generalized methodology for utilizing N-CBZ-Phe-Arg-AMC in a protease activity assay. Optimization of buffer conditions, enzyme concentration, and substrate concentration is essential for accurate and reproducible results.

I. Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer for the enzyme of interest. The pH and ionic strength should be optimized for maximal enzyme activity. For many cysteine proteases, a slightly acidic buffer (pH 5.5-6.5) containing a reducing agent like DTT is used.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer. Store at -80°C in aliquots to avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C in small aliquots.

-

Inhibitor Stock Solution (for inhibition assays): If screening for inhibitors, dissolve the test compounds in DMSO to create a range of stock concentrations.

II. Assay Procedure

-

Enzyme Dilution: On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal concentration should result in a linear rate of fluorescence increase over the desired measurement period.

-

Assay Plate Setup:

-

Add the diluted enzyme solution to the wells of a black 96-well microplate.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor or vehicle control for a defined period (e.g., 15-30 minutes) at the desired temperature.

-

Include appropriate controls:

-

No Enzyme Control: Assay buffer and substrate only (to measure background fluorescence).

-

No Substrate Control: Enzyme and assay buffer only.

-

Positive Control: Enzyme and substrate without inhibitor.

-

Vehicle Control: Enzyme, substrate, and the same concentration of DMSO used for the inhibitor.

-

-

-

Reaction Initiation: Prepare a working solution of the N-CBZ-Phe-Arg-AMC substrate by diluting the stock solution in the assay buffer. The final substrate concentration should ideally be around the Km value for the enzyme, though a range of concentrations should be tested during assay development.[2] Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence over time at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[3] Kinetic reads should be taken at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish a linear initial velocity.

III. Data Analysis

-

Calculate Initial Velocities: Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Enzyme Activity: Express enzyme activity as the change in relative fluorescence units (RFU) per unit of time.

-

Inhibition Analysis: For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with a fixed enzyme concentration and a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing the Molecular and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Caption: Enzymatic cleavage of N-CBZ-Phe-Arg-AMC.

Caption: General workflow for a protease inhibition assay.

References

- 1. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. genscript.com [genscript.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

N-CBZ-Phe-Arg-AMC TFA: An In-depth Technical Guide for Protease Activity Analysis in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

N-Carbobenzyloxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin Trifluoroacetate (N-CBZ-Phe-Arg-AMC TFA), often abbreviated as Z-FR-AMC, is a highly sensitive fluorogenic substrate indispensable for the characterization of specific protease activity. This synthetic peptide is a key tool in both basic research and high-throughput screening for drug discovery. Its primary utility lies in the continuous measurement of the enzymatic activity of several cysteine and serine proteases, most notably cathepsins and kallikrein.[1][2][3]

The fundamental principle of its application is based on fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the N-terminal carbobenzoxy (CBZ) group. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This emitted fluorescence can be quantitatively measured, providing a direct correlation to the rate of enzymatic activity.

This substrate is particularly valuable for:

-

Enzyme kinetics studies: Determining key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to understand enzyme efficiency and substrate affinity.

-

Inhibitor screening: Identifying and characterizing potential therapeutic compounds that modulate the activity of target proteases.

-

Cellular activity assays: Measuring protease activity in cell lysates and tissue homogenates to investigate biological processes and disease states.

Quantitative Data Summary

The following tables summarize the kinetic parameters and optimal assay conditions for the use of N-CBZ-Phe-Arg-AMC with various proteases.

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Excitation (nm) | Emission (nm) |

| Cathepsin L | Human | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | 355-380 | 460 |

| Cathepsin B | Human Liver | - | - | - | 4.6 - 7.2 | 360 | 460 |

| Cathepsin K | Human | - | - | - | 4.6 - 7.2 | 360 | 460 |

| Cathepsin S | Human Spleen | - | - | - | 4.6 - 7.2 | 360 | 460 |

| Cathepsin V | Human | - | - | - | 4.6 | 360 | 460 |

| Kallikrein | Plasma | - | - | - | - | 360-380 | 440-460 |

| Papain | Carica papaya | - | - | - | - | 360-380 | 440-460 |

| Trypsin | - | - | - | - | - | 360-380 | 440-460 |

Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature. The provided data should be used as a reference point for assay development.

Experimental Protocols

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring protease activity using N-CBZ-Phe-Arg-AMC. Optimal conditions, such as enzyme and substrate concentrations, should be empirically determined for each specific application.

Materials:

-

This compound substrate

-

Purified enzyme or cell/tissue lysate

-

Assay Buffer (e.g., for Cathepsin L: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[4]

-

96-well black microplate, preferably with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-CBZ-Phe-Arg-AMC in DMSO (e.g., 10 mM). Store in aliquots at -20°C, protected from light.

-

Prepare the appropriate assay buffer and equilibrate to the desired temperature (e.g., 37°C).

-

Dilute the enzyme or cell lysate to the desired concentration in the assay buffer immediately before use.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

Include a "no-enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution. This will be used to determine background fluorescence.

-

Pre-incubate the plate at the assay temperature for 5-10 minutes.

-

-

Initiate Reaction:

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).

-

Add 25 µL of the substrate working solution to all wells to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no-enzyme" control) from the readings for the enzyme-containing wells.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol for Inhibitor Screening

This protocol is designed for screening potential inhibitors of a target protease.

Materials:

-

All materials from the General Protocol

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Known inhibitor of the target protease (positive control)

Procedure:

-

Reagent Preparation:

-

Follow the reagent preparation steps from the General Protocol.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

-

-

Assay Setup:

-

Add 25 µL of the diluted enzyme solution to each well.

-

Add 25 µL of the test compound dilutions, positive control, or vehicle control (e.g., assay buffer with the same concentration of DMSO as the test compounds) to the appropriate wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

-

-

Initiate and Measure:

-

Follow steps 3 and 4 from the General Protocol to initiate the reaction and measure fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Signaling Pathways and Experimental Workflows

Lysosomal Proteolysis Signaling Pathway

Cathepsins, the primary targets of N-CBZ-Phe-Arg-AMC, are key enzymes in the lysosomal degradation pathway. This pathway is crucial for cellular homeostasis and is regulated by various signaling molecules, including the mammalian target of rapamycin (mTOR).[6][7] Dysregulation of this pathway is implicated in numerous diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 3. peptide.com [peptide.com]

- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal signaling in control of degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

N-CBZ-Phe-Arg-AMC TFA: A Comprehensive Technical Guide to Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt (N-CBZ-Phe-Arg-AMC TFA), commonly abbreviated as Z-FR-AMC, is a fluorogenic substrate widely utilized in the fields of biochemistry and drug discovery for the characterization of protease activity. This synthetic dipeptide is particularly valuable for assessing the enzymatic activity of various cathepsins and other serine proteases. The principle of its use lies in the enzymatic hydrolysis of the amide bond linking the arginine residue to the fluorescent aminomethylcoumarin (AMC) group. Cleavage of this bond liberates the highly fluorescent AMC moiety, allowing for a sensitive and continuous measurement of enzyme kinetics. This technical guide provides an in-depth overview of the substrate specificity of N-CBZ-Phe-Arg-AMC, complete with quantitative kinetic data, detailed experimental protocols, and visualizations of the underlying biochemical processes and workflows.

Substrate Specificity and Enzyme Kinetics

N-CBZ-Phe-Arg-AMC is recognized and cleaved by a range of proteases, primarily those with a preference for a basic residue (arginine) at the P1 position and a hydrophobic residue (phenylalanine) at the P2 position of the substrate. Its utility has been demonstrated for enzymes such as cathepsins, kallikrein, and to a lesser extent, trypsin and plasmin. The efficiency of cleavage by these enzymes can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat.

Table 1: Kinetic Parameters of Various Proteases with N-CBZ-Phe-Arg-AMC

| Enzyme | Source | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cathepsin B | Human | 4.6 | 180 | 1.8 | 10,000 |

| Cathepsin B | Human | 7.2 | 230 | 1.1 | 4,783 |

| Cathepsin L | Human | 5.5 | 0.77 | 1.5 | 1,948,052 |

| Kallikrein | Porcine Pancreas | 8.0 | 15.48 (KMapp) | Not Reported | Not Reported |

Experimental Protocols

The following is a detailed protocol for determining the kinetic parameters of a protease using N-CBZ-Phe-Arg-AMC. This protocol is a generalized guideline and should be optimized for each specific enzyme and experimental setup.

Materials and Reagents

-

This compound substrate (store at -20°C, protected from light)

-

Purified protease of interest

-

Assay Buffer (specific to the enzyme of interest, e.g., for Cathepsin L: 20 mM sodium acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with excitation at ~340-360 nm and emission at ~440-460 nm

-

Calibrated pipettes

-

7-Amino-4-methylcoumarin (AMC) standard for calibration curve

Procedure

1. Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve the this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Enzyme Working Solution: Dilute the purified enzyme in the appropriate cold assay buffer to a concentration that will result in a linear reaction rate for at least 10-15 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration to ensure initial velocity conditions.

-

Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.1x to 10x the expected Km value).

-

AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store at 4°C, protected from light.

2. Assay Setup

-

In a 96-well black microplate, add a fixed volume of each substrate working solution to triplicate wells.

-

Include a "no enzyme" control (assay buffer only) and a "no substrate" control (enzyme working solution and assay buffer) for background fluorescence correction.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

3. Initiation and Measurement of the Reaction

-

Initiate the reaction by adding a fixed volume of the diluted enzyme solution to all wells (except the "no enzyme" controls).

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) using an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

4. Data Analysis

-

AMC Standard Curve: Prepare a standard curve by making serial dilutions of the AMC standard stock solution in the assay buffer. Measure the fluorescence of each concentration to correlate relative fluorescence units (RFU) to the concentration of the product (AMC).

-

Initial Velocity Calculation: For each substrate concentration, plot the fluorescence intensity (in RFU) against time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve. Convert v₀ from RFU/min to µM/min using the AMC standard curve.

-

Determination of Kinetic Parameters: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. The kcat value can then be calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

Visualizations

Enzymatic Cleavage of N-CBZ-Phe-Arg-AMC

The following diagram illustrates the enzymatic cleavage of the N-CBZ-Phe-Arg-AMC substrate, resulting in the release of the fluorescent AMC molecule.

Caption: Enzymatic cleavage of N-CBZ-Phe-Arg-AMC.

Experimental Workflow for Enzyme Kinetics

This diagram outlines the key steps involved in a typical enzyme kinetics experiment using a fluorogenic substrate like N-CBZ-Phe-Arg-AMC.

Caption: Workflow for enzyme kinetics determination.

Conclusion

This compound remains a valuable tool for the study of protease activity. Its specificity towards enzymes that recognize arginine at the P1 position makes it particularly useful for characterizing cathepsins and other related serine proteases. The provided kinetic data and detailed experimental protocol offer a solid foundation for researchers to design and execute robust enzymatic assays. The visualizations further clarify the underlying principles and experimental procedures, aiding in the effective application of this substrate in drug discovery and basic research. As with any enzymatic assay, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.

A Technical Guide to Z-FR-AMC TFA for Cathepsin Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-FR-AMC TFA (N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt) and its application in the activity assays of cathepsin proteases. This document outlines the substrate's mechanism of action, detailed experimental protocols, and the critical role of cathepsins in key signaling pathways.

Introduction to Z-FR-AMC TFA

Z-FR-AMC is a widely utilized fluorogenic substrate for measuring the activity of certain cysteine cathepsins, particularly cathepsin L, and to a lesser extent, cathepsins B and S.[1][2] The substrate consists of a dipeptide sequence (Phe-Arg) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent.[3] Upon enzymatic cleavage of the amide bond between arginine and AMC by an active cathepsin, the highly fluorescent AMC molecule is released.[4] The resulting increase in fluorescence intensity is directly proportional to the cathepsin activity and can be monitored over time to determine enzyme kinetics.

The trifluoroacetate (TFA) salt form of Z-FR-AMC is commonly supplied to improve the handling and solubility of the peptide.

Quantitative Data: Physicochemical and Kinetic Parameters

For accurate and reproducible experimental design, a thorough understanding of the substrate's properties and its interaction with various cathepsins is essential.

Table 1: Physicochemical Properties of Z-FR-AMC TFA

| Property | Value | Reference(s) |

| Molecular Formula | C35H37F3N6O8 | [5] |

| Molecular Weight | 726.71 g/mol | [5] |

| Excitation Wavelength (AMC) | 340-360 nm | [4][5] |

| Emission Wavelength (AMC) | 440-460 nm | [4][5] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [6] |

Table 2: Kinetic Parameters of Z-FR-AMC with Various Human Cathepsins

| Cathepsin | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Cathepsin L | 5.5 | 0.77 | 1.5 | 1,948,052 | [7] |

| Cathepsin B | 4.6 | 13.0 ± 1.1 | 18.0 ± 0.5 | 1,384,615 | [8] |

| Cathepsin B | 7.2 | 3.3 ± 0.5 | 1.9 ± 0.1 | 575,758 | [8] |

| Cathepsin K | 6.5 | ~1.7 | ~0.1 | ~58,823 | [6] |

Mechanism of Action and Experimental Workflow

The core principle of the Z-FR-AMC based assay is the enzymatic release of the fluorophore AMC. The workflow for a typical cathepsin activity assay is straightforward and adaptable to a high-throughput 96-well plate format.

Caption: Enzymatic cleavage of Z-FR-AMC by active cathepsin releases highly fluorescent AMC.

Caption: A typical 96-well plate workflow for a cathepsin activity assay using Z-FR-AMC.

Experimental Protocols

The following protocols provide a detailed methodology for performing a cathepsin activity assay using Z-FR-AMC with either purified enzyme or cell lysates.

Reagent Preparation

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5. Prepare fresh before use.[6] Note: The optimal pH may vary depending on the specific cathepsin being assayed (see Table 2).

-

Z-FR-AMC Stock Solution (10 mM): Dissolve the appropriate amount of Z-FR-AMC TFA in DMSO. For example, for 1 mg of Z-FR-AMC TFA (MW: 726.71), add 137.6 µL of DMSO. Store in aliquots at -20°C or -80°C, protected from light.

-

Purified Cathepsin Solution: Reconstitute and dilute the purified recombinant cathepsin in cold assay buffer to the desired working concentration (e.g., 1-10 nM).[6] Keep on ice.

-

Cell Lysate Preparation: a. Harvest 1-5 million cells and centrifuge. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in a chilled lysis buffer (e.g., 50 µL of a buffer containing 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, and 1 mM DTT). d. Incubate on ice for 10 minutes. e. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C. f. Collect the supernatant containing the cell lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

96-Well Plate Assay Protocol

This protocol is designed for a total reaction volume of 100 µL per well in a black, clear-bottom 96-well plate.

-

Plate Setup:

-

Sample Wells: Add 50 µL of assay buffer and the desired amount of purified enzyme or 50-200 µg of cell lysate.

-

Negative Control Wells (No Enzyme): Add 100 µL of assay buffer (or 50 µL of lysis buffer and 50 µL of assay buffer for lysate experiments).

-

Inhibitor Control Wells (Optional): Add 50 µL of assay buffer containing the enzyme/lysate and a specific cathepsin inhibitor.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate and to activate the cathepsins (the reducing agent DTT in the assay buffer facilitates this).[7]

-

Initiate Reaction: a. Prepare a working solution of Z-FR-AMC by diluting the 10 mM stock solution in the assay buffer. A final concentration of 10-20 µM is commonly used.[6] b. Add 50 µL of the Z-FR-AMC working solution to the sample and inhibitor control wells. Note: The final volume in all wells should be 100 µL.

-

Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[8]

-

Data Analysis: a. For each well, plot fluorescence intensity versus time. b. Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. c. Subtract the slope of the negative control from the sample wells to account for background fluorescence and substrate auto-hydrolysis. d. The cathepsin activity is proportional to this corrected slope.

Cathepsins in Cellular Signaling Pathways

Cathepsins are not only involved in bulk protein degradation within lysosomes but are also key players in specific signaling pathways, particularly those related to apoptosis and immunity. Understanding these roles provides a crucial context for the interpretation of cathepsin activity assays.

Cathepsin-Mediated Apoptosis

Under certain cellular stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol. Once in the cytosol, cathepsins can initiate a cascade of events leading to apoptosis.[6]

References

- 1. A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. escholarship.org [escholarship.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. benchchem.com [benchchem.com]

- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

a-CBZ-Phe-Arg-AMC TFA product information

An In-depth Technical Guide to a-CBZ-Phe-Arg-AMC TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the fluorogenic substrate a-CBZ-Phe-Arg-AMC TFA, designed for researchers, scientists, and professionals involved in drug development. This document outlines the core product specifications, detailed experimental protocols for its use in enzymatic assays, and visual representations of the underlying biochemical processes and experimental workflows.

Product Information

a-CBZ-Phe-Arg-AMC TFA (N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin trifluoroacetate salt), also known as Z-FR-AMC, is a fluorogenic substrate used to assay the activity of a variety of proteases.[1][2] It is particularly useful for measuring the activity of lysosomal cathepsins and other serine proteases such as kallikrein and plasmin.[1][3][4] The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is weakly fluorescent; however, upon cleavage, the liberated AMC molecule exhibits strong fluorescence, which can be monitored in real-time to determine enzyme activity.[3][5]

Quantitative Data

The following table summarizes the key quantitative specifications for a-CBZ-Phe-Arg-AMC TFA:

| Parameter | Value | Reference(s) |

| Molecular Formula | C35H37F3N6O8 | [1] |

| Molecular Weight | 726.7 g/mol | [6] |

| Purity | >96% | [4] |

| Excitation Wavelength (for released AMC) | 340-380 nm | [4][7][8] |

| Emission Wavelength (for released AMC) | 440-460 nm | [4][7][8] |

| Storage Conditions | -20°C or below, protected from moisture | [2][4] |

Experimental Protocols

This section provides a detailed methodology for a typical enzyme activity assay using a-CBZ-Phe-Arg-AMC TFA in a 96-well plate format. This protocol can be adapted for specific enzymes and for inhibitor screening studies.

Materials and Reagents

-

a-CBZ-Phe-Arg-AMC TFA substrate

-

Protease of interest (e.g., Cathepsin B, Kallikrein)

-

Assay Buffer (enzyme-specific, e.g., 50 mM Tris, pH 7.4, 100 mM NaCl, 5 mM CaCl2)[9]

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

-

7-Amino-4-methylcoumarin (AMC) standard

-

DMSO (for stock solutions)

-

Reagent-grade water

Reagent Preparation

-

Substrate Stock Solution: Dissolve a-CBZ-Phe-Arg-AMC TFA in DMSO to prepare a stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C for long-term stability.[2]

-

Enzyme Working Solution: Prepare a working solution of the protease in the appropriate assay buffer immediately before use. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate over a reasonable time frame.[5]

-

AMC Standard Curve: Prepare a stock solution of AMC in DMSO. Dilute this stock solution in assay buffer to generate a series of known concentrations (e.g., 0 to 25 µM) to create a standard curve for quantifying the amount of released AMC.[10]

Assay Procedure

-

Plate Setup: Add the assay components to the wells of a 96-well black microplate. A typical setup includes:

-

Blank Wells: Assay buffer and substrate working solution (no enzyme).

-

Control Wells: Assay buffer, enzyme working solution, and a known inhibitor (if applicable).

-

Sample Wells: Assay buffer and enzyme working solution.

-

It is recommended to run all samples and controls in at least duplicate.[10]

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[10]

-

Initiate Reaction: Add the substrate working solution to the sample and control wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).[10]

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).[11] Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).[8]

Data Analysis

-

Background Subtraction: For each time point, subtract the fluorescence of the blank wells from the corresponding experimental wells.[11]

-

Plot Data: Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) versus time (minutes).[11]

-

Determine Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the curve for each well.

-

Quantify Activity: Using the AMC standard curve, convert the V₀ from RFU/min to moles of AMC/min to quantify the enzyme activity.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of a-CBZ-Phe-Arg-AMC TFA.

Caption: Enzymatic cleavage of a-CBZ-Phe-Arg-AMC by a protease.

Caption: A typical experimental workflow for an enzyme activity assay.

References

- 1. N-CBZ-Phe-Arg-AMC TFA - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]

- 7. explorationpub.com [explorationpub.com]

- 8. benchchem.com [benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

a-CBZ-Phe-Arg-AMC TFA physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin trifluoroacetate (a-CBZ-Phe-Arg-AMC TFA), also commonly referred to as Z-Phe-Arg-AMC TFA or Z-FR-AMC TFA, is a highly sensitive fluorogenic substrate. It is extensively utilized in biochemical assays to measure the activity of a variety of proteases. Its principal applications are in the study of cysteine proteases, such as cathepsins, and serine proteases, including kallikrein and plasmin.[1][2][3][4] The cleavage of the amide bond between arginine and the 7-amido-4-methylcoumarin (AMC) moiety by these enzymes results in the release of the highly fluorescent AMC group, providing a direct and quantifiable measure of enzymatic activity.[5] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with a-CBZ-Phe-Arg-AMC TFA.

Physical and Chemical Properties

a-CBZ-Phe-Arg-AMC TFA is a solid, off-white compound that is soluble in organic solvents such as DMSO.[1] The trifluoroacetate (TFA) salt form often enhances the solubility and stability of the peptide substrate.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C35H37F3N6O8 | [6] |

| Molecular Weight | 726.70 g/mol | MedChemExpress |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | DMSO: 1 mg/mLDMF: 1 mg/mLEthanol: 1 mg/mL | [5] |

| Excitation Wavelength (cleaved AMC) | 340-380 nm | [1][5][7] |

| Emission Wavelength (cleaved AMC) | 440-460 nm | [1][5][7] |

| Storage Temperature | -20°C, protect from light | [4][8] |

Experimental Protocols

The following protocols are generalized methodologies for using a-CBZ-Phe-Arg-AMC TFA in enzymatic assays. Optimization of buffer conditions, substrate concentration, and incubation times is recommended for specific experimental setups.

General Fluorometric Enzyme Assay Workflow

This workflow outlines the basic steps for measuring protease activity using a-CBZ-Phe-Arg-AMC TFA.

Cathepsin B Activity Assay

This protocol is adapted from established methods for measuring Cathepsin B activity.

-

Reagents:

-

Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH adjusted to the desired value (e.g., 4.6 for lysosomal conditions or 7.2 for neutral conditions).

-

Enzyme: Purified Cathepsin B or cell lysate containing Cathepsin B.

-

Substrate: a-CBZ-Phe-Arg-AMC TFA.

-

Inhibitor (optional): A specific Cathepsin B inhibitor (e.g., CA-074) for control experiments.

-

-

Procedure:

-

Prepare a stock solution of a-CBZ-Phe-Arg-AMC TFA in DMSO.

-

Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 40 µM).

-

In a 96-well black microplate, add the enzyme sample.

-

If using an inhibitor, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at room temperature (25°C) or 37°C, protected from light.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

-

The rate of increase in fluorescence is proportional to the Cathepsin B activity.

-

Plasma Kallikrein Activity Assay

This protocol provides a framework for measuring plasma kallikrein activity.

-

Reagents:

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

-

Enzyme: Purified plasma kallikrein or plasma sample.

-

Substrate: a-CBZ-Phe-Arg-AMC TFA.

-

-

Procedure:

-

Prepare a stock solution of a-CBZ-Phe-Arg-AMC TFA in DMSO.

-

Dilute the substrate in the assay buffer to the desired final concentration.

-

Add the enzyme sample to the wells of a 96-well black microplate.

-

Start the reaction by adding the substrate solution.

-

Incubate at 37°C.

-

Monitor the increase in fluorescence at Ex/Em = ~360-380/440-460 nm.

-

The rate of AMC release is proportional to the kallikrein activity.

-

Biological Signaling Pathways

a-CBZ-Phe-Arg-AMC TFA is a valuable tool for studying enzymes involved in critical signaling pathways.

The Kallikrein-Kinin System

Plasma kallikrein is a key enzyme in the Kallikrein-Kinin system, which plays a role in inflammation, blood pressure regulation, and coagulation. a-CBZ-Phe-Arg-AMC is a substrate for plasma kallikrein, allowing for the investigation of this pathway's activation.

Cathepsin-Mediated Apoptosis

Cathepsins, particularly Cathepsin B, can be released from the lysosome into the cytoplasm under cellular stress, initiating a caspase-independent pathway of apoptosis.

Cathepsins in Toll-Like Receptor (TLR) Signaling

Certain cathepsins are involved in the proteolytic processing of endosomal Toll-like receptors (TLRs), such as TLR3, which is essential for their signaling and the initiation of an innate immune response.[9][10][11]

References

- 1. biotium.com [biotium.com]

- 2. realgenelabs.com [realgenelabs.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. peptide.com [peptide.com]

- 5. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]

- 6. N-CBZ-Phe-Arg-AMC TFA - Immunomart [immunomart.com]

- 7. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cleavage of Toll-like receptor 3 by cathepsins B and H is essential for signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Use of α-CBZ-Phe-Arg-AMC TFA for the Detection of Serine Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate α-N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt (a-CBZ-Phe-Arg-AMC TFA), a versatile tool for the detection and characterization of serine proteases. This document details the substrate's mechanism of action, specificity, and provides adaptable experimental protocols for its use in various research and drug discovery applications.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them important targets for therapeutic intervention. The sensitive and specific detection of serine protease activity is therefore a critical aspect of both basic research and drug development.

a-CBZ-Phe-Arg-AMC TFA, also commonly referred to as Z-Phe-Arg-AMC, is a fluorogenic peptide substrate that enables the continuous monitoring of protease activity. Its utility lies in its ability to be cleaved by proteases that recognize the Phenylalanine-Arginine dipeptide sequence, leading to the release of a quantifiable fluorescent signal.

Principle of the Assay

The detection of protease activity using a-CBZ-Phe-Arg-AMC is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The intact substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine (P1 position) and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released. The increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis and thus, the activity of the enzyme.

The excitation and emission maxima for the released AMC are in the range of 360-380 nm and 440-460 nm, respectively.

Substrate Specificity

a-CBZ-Phe-Arg-AMC is recognized by a range of proteases that exhibit a preference for a basic amino acid (Arginine) at the P1 position and a hydrophobic amino acid (Phenylalanine) at the P2 position. While it is a substrate for several serine proteases, it is important to note that it is not entirely specific to this class of enzymes.

Serine Proteases:

-

Plasma Kallikrein: This substrate is frequently used for the assay of plasma kallikrein activity.[1]

-

Trypsin: Trypsin and trypsin-like proteases are also known to cleave this substrate.[1]

Cross-reactivity with Cysteine Proteases: It is crucial for researchers to be aware that a-CBZ-Phe-Arg-AMC is also an excellent substrate for several members of the cathepsin family, which are primarily cysteine proteases.[1][2] This lack of absolute specificity necessitates the use of appropriate controls, such as class-specific protease inhibitors, to ensure that the measured activity originates from the serine protease of interest, especially when working with complex biological samples like cell lysates or tissue homogenates.

Quantitative Data and Kinetic Parameters

| Enzyme Class | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Serine Protease | Plasma Kallikrein | 10.3 - 15.48 | Not Reported | Not Reported |

| Cysteine Protease | Cathepsin B | Not Reported | Not Reported | 1 x 105 |

| Cysteine Protease | Cathepsin K | Not Reported | Not Reported | 1 x 105 |

| Cysteine Protease | Cathepsin L | 0.77 | 1.5 | 1.95 x 106 |

| Cysteine Protease | Cathepsin S | Not Reported | Not Reported | 1 x 104 |

Note: The kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. The values presented above should be considered as a reference, and it is strongly recommended that researchers determine these parameters empirically for their specific experimental setup.

Detailed Experimental Protocols

This section provides a detailed and adaptable protocol for a standard serine protease activity assay using a-CBZ-Phe-Arg-AMC TFA in a 96-well microplate format.

Materials and Reagents

-

a-CBZ-Phe-Arg-AMC TFA

-

Purified serine protease of interest or biological sample (e.g., cell lysate, tissue homogenate)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., for Trypsin: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0; for Kallikrein: 10 mM Ammonium Acetate, pH 8.0)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

-

(Optional) AMC standard for generating a standard curve to quantify product formation

-

(Optional) Serine protease inhibitor for control experiments

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve the a-CBZ-Phe-Arg-AMC TFA powder in anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of ~766 g/mol (including the TFA salt), dissolve 7.66 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution in the appropriate assay buffer to the desired final concentration. The optimal concentration should be empirically determined but is often in the range of 10-100 µM, ideally around the Km value for the specific enzyme.

-

Enzyme Solution: Prepare a dilution of the purified enzyme or biological sample in a cold assay buffer immediately before use. The optimal concentration will depend on the activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

AMC Standard Curve (Optional): Prepare a stock solution of AMC in DMSO (e.g., 1 mM). Perform serial dilutions in the assay buffer to generate a standard curve with concentrations ranging from 0 to a concentration that encompasses the expected product formation in the assay (e.g., 0-50 µM).

Assay Procedure

-

Assay Setup: In a 96-well black microplate, add the assay buffer and the enzyme solution to the appropriate wells. Include the following controls:

-

No-enzyme control: Contains assay buffer and substrate to measure background fluorescence and substrate auto-hydrolysis.

-

Positive control: A known concentration of an active enzyme.

-

Inhibitor control (optional): Pre-incubate the enzyme with a specific inhibitor to confirm the specificity of the measured activity.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

Data Analysis

-

Background Subtraction: Subtract the fluorescence readings of the no-enzyme control from the readings of the enzyme-containing wells at each time point.

-

Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence intensity (in Relative Fluorescence Units, RFU) versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/min).

-

Quantification (Optional): If an AMC standard curve was generated, convert the V₀ from RFU/min to moles of product formed per minute using the slope of the standard curve.

-

Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities (V₀) against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis software.

Application in Signaling Pathway Analysis

The activity of serine proteases is often a key event in complex signaling cascades. For instance, plasma kallikrein is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. The activity of kallikrein can lead to the activation of other proteases and the release of vasoactive peptides. By using a-CBZ-Phe-Arg-AMC, researchers can monitor the activity of kallikrein and investigate how its activity is modulated by upstream signals or downstream effectors in this pathway.

Conclusion

a-CBZ-Phe-Arg-AMC TFA is a valuable and sensitive fluorogenic substrate for the real-time monitoring of certain serine proteases, particularly plasma kallikrein. Its utility is, however, tempered by its cross-reactivity with cysteine proteases such as cathepsins. Therefore, careful experimental design, including the use of appropriate controls, is essential for obtaining reliable and unambiguous results. The detailed protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this substrate in their studies of serine protease function and inhibition.

References

a-CBZ-Phe-Arg-AMC TFA fluorophore excitation and emission

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorogenic substrate a-CBZ-Phe-Arg-AMC TFA, including its core photophysical properties, enzymatic applications, and detailed experimental protocols.

Core Properties of the Fluorogenic Moiety

The fluorogenic potential of a-CBZ-Phe-Arg-AMC TFA is realized upon enzymatic cleavage, which releases the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). The photophysical properties of the free AMC fluorophore are critical for quantitative analysis in enzymatic assays.

Quantitative Photophysical Data

While specific quantum yield and extinction coefficient values for the intact a-CBZ-Phe-Arg-AMC TFA substrate are not readily published, the data for the released fluorophore, 7-amino-4-methylcoumarin (AMC), provide the essential parameters for assay design and data interpretation.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~344 - 360 nm | Varies slightly with instrument and buffer conditions. |

| Emission Maximum (λem) | ~440 - 460 nm | Varies slightly with instrument and buffer conditions. |

| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ | At 350 nm for 7-amino-4-methylcoumarin-3-acetic acid (a close analog).[1] |

| Quantum Yield (Φ) | ~0.5 - 0.6 | In ethanol.[2] The quantum yield is highly solvent-dependent. |

Enzymatic Substrate Profile

a-CBZ-Phe-Arg-AMC TFA is a versatile substrate for a range of proteases that recognize and cleave the peptide sequence at the C-terminus of the Arginine residue.

Primary Target Enzymes:

-

Cathepsins: A group of lysosomal proteases, with Cathepsin B being a prominent example.[3] These enzymes are involved in various physiological and pathological processes, including cancer progression.[4][5]

-

Kallikreins: A subgroup of serine proteases that play a crucial role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.[6]

Experimental Protocols

The following protocols provide a general framework for utilizing a-CBZ-Phe-Arg-AMC TFA in enzymatic assays. Optimization for specific enzymes and experimental conditions is recommended.

General Enzyme Activity Assay

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest. For example, for Cathepsin S, a 50 mM sodium acetate buffer at pH 5.5 containing 4 mM dithiothreitol can be used.[1]

-

Substrate Stock Solution: Dissolve a-CBZ-Phe-Arg-AMC TFA in an organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). Store this solution at -20°C, protected from light.

-

Enzyme Solution: Dilute the purified enzyme to the desired working concentration in the assay buffer immediately before use.

2. Assay Procedure (96-well plate format):

-

To each well of a black 96-well microplate, add the assay buffer and the enzyme solution. Include a "no-enzyme" control with only the assay buffer to determine background fluorescence.

-

Pre-incubate the plate at the optimal temperature for the enzyme's activity (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the a-CBZ-Phe-Arg-AMC TFA substrate solution to each well. The final substrate concentration should be optimized for the specific assay, often near the Michaelis-Menten constant (Km) for kinetic studies.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~350-360 nm and emission at ~440-460 nm.

3. Data Analysis:

-

Subtract the background fluorescence from the readings of the enzyme-containing wells.

-

The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

-

A standard curve using free AMC can be generated to convert the relative fluorescence units (RFU) to the concentration of the product formed.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving enzymes that cleave a-CBZ-Phe-Arg-AMC TFA and a typical experimental workflow.

References

- 1. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Trifluoroacetic Acid in N-CBZ-Phe-Arg-AMC-Based Protease Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of trifluoroacetic acid (TFA) in assays utilizing the fluorogenic substrate N-α-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC). This substrate is a widely used tool for measuring the activity of various proteases, particularly cathepsins. Understanding the multifaceted role of TFA, a common counter-ion in commercially available synthetic peptides, is critical for accurate and reproducible experimental outcomes.

Introduction to N-CBZ-Phe-Arg-AMC

N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a synthetic peptide substrate designed to be cleaved by certain proteases between the arginine (Arg) residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC)[1][2][3]. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage, the AMC molecule is released, resulting in a significant increase in fluorescence, which can be monitored to determine enzyme activity[2]. This substrate is particularly useful for studying cysteine proteases like cathepsins, as well as other serine proteases such as trypsin and thrombin[2][3][4].

The Origin and Function of TFA in Peptide Substrates

Trifluoroacetic acid (TFA) is a strong acid that is frequently utilized during the synthesis and purification of peptides[5][6][7]. Its primary functions in this context are:

-

Cleavage from Resin: In solid-phase peptide synthesis, TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the resin support[5][8].

-

Ion-Pairing Agent in HPLC: During purification by reversed-phase high-performance liquid chromatography (RP-HPLC), TFA is commonly added to the mobile phase at low concentrations (typically 0.1%)[6][9][10][11]. It acts as an ion-pairing agent, forming a salt with basic residues like arginine in the peptide. This masks the charge of the basic residue, reducing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks[9][11].

-

Solubility Enhancement: The presence of TFA as a counter-ion can improve the solubility of the peptide substrate in aqueous buffers, which is advantageous for preparing stock solutions for enzymatic assays[12][13].

Consequently, commercially available N-CBZ-Phe-Arg-AMC is often supplied as a TFA salt. While beneficial for manufacturing and handling, the presence of TFA can have significant implications for the enzymatic assay itself.

Quantitative Data and Key Parameters

The following tables summarize important quantitative information for consideration when using N-CBZ-Phe-Arg-AMC in protease assays.

Table 1: Spectroscopic Properties of N-CBZ-Phe-Arg-AMC and AMC

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence |

| Intact N-CBZ-Phe-Arg-AMC | ~330-340 | ~390-400 | Weak |

| Free AMC | ~342-380 | ~440-460 | Strong |

| Data compiled from multiple sources[2][4][8][14]. |

Table 2: Typical Assay Concentrations and Conditions

| Parameter | Typical Range | Notes |

| Substrate Concentration | 10-100 µM | Should be optimized for the specific enzyme and assay conditions. Ideally, the concentration should be at or below the Michaelis constant (Km) for kinetic studies. |

| Enzyme Concentration | Low nM range | Should be determined empirically to ensure a linear reaction rate over the desired time course. |

| Assay Buffer pH | 5.0 - 7.5 | Dependent on the optimal pH for the enzyme of interest. For example, cathepsin B assays are often performed at an acidic pH to mimic the lysosomal environment[4]. |

| Temperature | 25 - 37 °C | Should be kept constant throughout the assay. |

| General ranges based on common protocols[4][13][15]. |

Table 3: Potential Effects of Trifluoroacetic Acid (TFA) in Protease Assays

| Effect | Description | Potential Impact on Assay |

| pH Alteration | As a strong acid (pKa ≈ 0.5), residual TFA can lower the pH of the assay buffer if not adequately buffered. | Enzyme activity is highly pH-dependent. A shift from the optimal pH can lead to an underestimation of enzymatic activity. |

| Enzyme Inhibition/Denaturation | At higher concentrations, TFA can act as a denaturant, altering the tertiary structure of the enzyme and leading to a loss of activity. This property is sometimes used intentionally to stop enzymatic reactions[16][17]. | Can lead to a significant reduction in the measured reaction rate. |

| Ionic Strength Modification | The presence of TFA salt increases the ionic strength of the solution. | Enzyme activity can be sensitive to the ionic strength of the buffer. This may alter the enzyme's conformation or its interaction with the substrate. |

| Direct Interaction with Enzyme/Substrate | TFA anions can interact with positively charged residues on the enzyme or substrate, potentially affecting substrate binding and catalysis[18][19]. | May alter the kinetic parameters (Km and Vmax) of the enzymatic reaction. |

Experimental Protocols

Preparation of Stock Solutions

-

Substrate Stock Solution: Dissolve the N-CBZ-Phe-Arg-AMC (TFA salt) in a minimal amount of sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM)[4]. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in an appropriate buffer. The buffer should be chosen to maintain enzyme stability. Aliquot and store according to the supplier's recommendations.

-

Assay Buffer: Prepare a buffer with sufficient buffering capacity to maintain the desired pH, especially when the substrate stock solution containing TFA is added. The choice of buffer will depend on the optimal pH for the enzyme being studied (e.g., MES for acidic conditions, HEPES or Tris for neutral to alkaline conditions)[4][13].

General Enzyme Activity Assay Protocol

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in assay buffer to a 2X or 10X working concentration.

-

Dilute the enzyme stock solution in assay buffer to the desired final concentration.

-

-

Assay Setup (96-well plate format):

-

Add the diluted enzyme solution to the wells of a black, clear-bottom 96-well plate.

-

Include control wells:

-

No-enzyme control: Contains assay buffer and substrate but no enzyme, to measure background fluorescence.

-

No-substrate control: Contains assay buffer and enzyme but no substrate.

-

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate[13].

-

-

Initiate the Reaction:

-

Bring the plate to the desired assay temperature (e.g., 37°C).

-

Add the substrate working solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken at regular intervals (e.g., every 1-2 minutes).

-

Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm[4][14].

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.

-

The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.

-

To quantify the amount of product formed, a standard curve of free AMC can be generated[15].

-

Mandatory Visualizations

Caption: Enzymatic cleavage of N-CBZ-Phe-Arg-AMC.

Caption: General workflow for a protease assay.

Conclusion

The presence of TFA in N-CBZ-Phe-Arg-AMC preparations is a double-edged sword. While it aids in the synthesis, purification, and solubilization of the substrate, it can also introduce variability into enzymatic assays through its effects on pH, ionic strength, and direct interactions with the enzyme. For robust and reproducible results, researchers must be aware of these potential effects and control for them through the use of appropriate buffers and careful experimental design. When necessary, TFA can be removed from the peptide preparation through techniques such as salt exchange or lyophilization from an acidic solution other than TFA[6]. By understanding and managing the role of TFA, the utility of N-CBZ-Phe-Arg-AMC as a powerful tool in protease research and drug discovery can be maximized.

References

- 1. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]

- 2. genscript.com [genscript.com]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Ac-Orn-Phe-Arg-AMC (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Fluorometric Determination of Cathepsin B Activity

Introduction

Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a vital role in intracellular protein turnover.[1][2] Under normal physiological conditions, it is primarily localized within the endosomal/lysosomal compartment.[3] However, elevated activity and extracellular localization of Cathepsin B are associated with various pathological conditions, including tumor invasion and metastasis, making it a significant target for drug development.[1][2][4] This application note describes a sensitive fluorometric assay for the determination of Cathepsin B activity, suitable for inhibitor screening and kinetic analysis.

Principle of the Assay

The assay utilizes the fluorogenic substrate N-CBZ-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC). In its intact form, the substrate is minimally fluorescent. Active Cathepsin B cleaves the amide bond between the dipeptide and the 7-amino-4-methylcoumarin (AMC) moiety.[5] The release of free AMC results in a significant increase in fluorescence. The rate of this increase is directly proportional to the Cathepsin B activity and can be monitored kinetically using a fluorescence microplate reader.[6]

Detailed Assay Protocol

This protocol is designed for a 96-well plate format, ideal for comparative analysis and high-throughput screening.

I. Required Materials and Reagents

-

Enzyme: Purified active Cathepsin B (human, recombinant)

-

Substrate: N-CBZ-Phe-Arg-AMC TFA (Z-FR-AMC)

-

Buffer: Cathepsin B Assay Buffer (see preparation below)

-

Reducing Agent: Dithiothreitol (DTT)

-

Inhibitor (Optional Control): A known Cathepsin B inhibitor (e.g., CA-074 or E-64)[6]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous

-

Equipment:

II. Reagent Preparation

It is recommended to prepare fresh solutions on the day of the experiment.

-

Cathepsin B Assay Buffer (1X):

-

Prepare a buffer solution consisting of 50 mM MES or Sodium Acetate, 2.5 mM EDTA, adjusted to pH 6.0.

-

Immediately before use, add DTT to a final concentration of 2.5 mM. This reducing agent is crucial for maintaining the active site cysteine in a reduced state.

-

-

Substrate Stock Solution (10 mM):

-

Cathepsin B Enzyme Working Solution:

-

Inhibitor/Compound Stock Solutions:

-

Dissolve test compounds or control inhibitors in DMSO to create concentrated stock solutions (e.g., 100X the desired final concentration).

-

III. Experimental Workflow

The following diagram illustrates the key steps of the experimental procedure.

Caption: Experimental workflow for the Cathepsin B assay.

IV. Assay Procedure (96-Well Plate)

-

Plate Setup: Add 10 µL of diluted test inhibitor or vehicle (e.g., Assay Buffer with DMSO) to the appropriate wells of a black 96-well plate.[4] Include the following controls:

-

Enzyme Control (100% Activity): Wells with enzyme and vehicle, but no inhibitor.

-

Inhibitor Control: Wells with enzyme and a known inhibitor.

-

Blank (No Enzyme): Wells with Assay Buffer and substrate, but no enzyme, to measure background fluorescence.

-

-

Enzyme Addition: Add 40 µL of the diluted Cathepsin B enzyme working solution to each well (except for the "Blank" wells).

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature, protected from light.[6][9] This step allows test compounds to interact with the enzyme before the reaction starts.

-

Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM stock into 1X Assay Buffer. Add 50 µL of this solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader.

V. Data Presentation and Analysis

The following table summarizes the recommended quantitative parameters for the assay.

| Parameter | Recommended Value | Notes |

| Reagents | ||

| Final Enzyme Concentration | 0.2 - 2.0 ng/well | Optimal concentration should be determined empirically. |

| Final Substrate Concentration | 10 - 50 µM | Should be near the Kₘ for linear kinetics. |

| Final DTT Concentration | 2.5 mM | Essential for enzyme activity. |

| Final DMSO Concentration | ≤ 1% | High concentrations can inhibit enzyme activity.[6] |

| Volumes (per well) | Total volume = 100 µL. | |

| Inhibitor/Vehicle | 10 µL | |

| Enzyme Solution | 40 µL | |

| Substrate Solution | 50 µL | |

| Incubation | ||

| Pre-incubation Time | 15 - 30 minutes | At Room Temperature.[6][9] |

| Kinetic Read Time | 30 - 60 minutes | At 37°C.[1][10] |

| Plate Reader Settings | ||

| Excitation Wavelength | ~360 nm | |

| Emission Wavelength | ~460 nm |

Data Analysis Steps:

-

Background Subtraction: Subtract the average fluorescence values from the "Blank" wells from all other wells.

-

Calculate Reaction Velocity: Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction velocity (RFU/min).

-

Calculate Percent Inhibition: For inhibitor screening, use the following formula:

-

% Inhibition = (1 - (Velocity_of_Sample / Velocity_of_Enzyme_Control)) * 100

-

-

Determine IC₅₀: For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Assay Principle Visualization

The enzymatic reaction underlying the assay is depicted below.

Caption: Cleavage of Z-FR-AMC by Cathepsin B releases fluorescent AMC.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. assaygenie.com [assaygenie.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. abcam.com [abcam.com]

Application Notes and Protocols for Kinetic Studies of a-CBZ-Phe-Arg-AMC TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting enzyme kinetic studies using the fluorogenic substrate a-N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt (a-CBZ-Phe-Arg-AMC TFA). This substrate is widely employed for the continuous measurement of the activity of certain cysteine proteases, such as cathepsins.

Principle of the Assay

The kinetic assay is based on the enzymatic hydrolysis of the a-CBZ-Phe-Arg-AMC substrate. The peptide sequence is recognized by the active site of the target protease, which cleaves the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group. While the intact substrate is weakly fluorescent, the release of the free AMC fluorophore results in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction, which is directly proportional to the enzyme's activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to kinetic studies using a-CBZ-Phe-Arg-AMC and related substrates. These values can serve as a reference for experimental design and data analysis.

| Parameter | Value | Enzyme(s) | Notes |

| Substrate Concentration | 50 µM - 60 µM | Cathepsins B and L | A common starting concentration for activity assays.[1][2] |

| Excitation Wavelength | 360 - 380 nm | AMC Fluorophore | Optimal wavelength may vary slightly depending on the instrument.[3][4] |

| Emission Wavelength | 440 - 460 nm | AMC Fluorophore | A sufficient Stokes shift is necessary to minimize background signal.[3][4] |

| Optimal pH for Cathepsin B | 6.0 | Cathepsin B | The optimal pH can vary depending on the specific enzyme and the assay conditions. |

| Assay Temperature | 25°C - 40°C | General | The optimal temperature should be determined empirically for the specific enzyme being studied.[2] |

| DMSO Concentration | < 5% | General | High concentrations of DMSO can inhibit enzyme activity.[5] |

Experimental Protocols